molecular formula C10H11NO2 B8764853 5-(2-Hydroxyphenyl)pyrrolidin-2-one

5-(2-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B8764853
M. Wt: 177.20 g/mol
InChI Key: XHEVMCJIBQLGMA-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-hydroxyphenyl substituent at the 5-position of the lactam ring. Pyrrolidin-2-one, a five-membered cyclic amide, serves as a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(2-hydroxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-9-4-2-1-3-7(9)8-5-6-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)

InChI Key

XHEVMCJIBQLGMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(2-Hydroxyphenyl)pyrrolidin-2-one exhibits notable antibacterial properties. It has been shown to enhance the antibacterial effects of extracts from various plants against several bacterial strains.

Table 1: Antibacterial Activity

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Klebsiella pneumoniaeModerate

The compound's efficacy against Gram-positive bacteria highlights its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation. In studies involving bioassay-guided fractionation, it was identified as a contributor to the anti-inflammatory effects observed in plant extracts. The exact mechanisms remain under investigation but may involve inhibition of inflammatory mediators.

Cytotoxicity and Anticancer Activity

Cytotoxicity assessments reveal that this compound can affect various cancer cell lines, including KB (human oral cancer) and HT29 (human colorectal cancer) cells. Moderate cytotoxic effects suggest its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study identified highly functionalized derivatives of 5-hydroxy-2H-pyrrol-2-ones with promising antitumoral effects and limited estrogenic activity. These compounds inhibited estrogen receptor-mediated transcription in breast cancer cells, showcasing their potential for developing novel treatments for estrogen receptor-positive breast cancer .

Drug Discovery

This compound is explored for its role in drug discovery, particularly in developing novel biologically active compounds. Its diverse pharmacological activities make it a valuable lead compound for synthesizing new therapeutic agents.

Antioxidant Activity

Research has shown that derivatives of this compound possess significant antioxidant properties, surpassing even well-known antioxidants like ascorbic acid in certain assays . This suggests potential applications in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical profiles of pyrrolidin-2-one derivatives are heavily influenced by substituents at the 5-position. Key comparisons include:

5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO)
  • Substituent : Bulky 2,4-dimethylbenzyl group.
  • Activity : Exhibits cytotoxic activity against HEP2 and HepG2 cells, with IC50 values of 8.3 μg/mL and 2.8 μg/mL, respectively .
  • Key Insight : The hydrophobic benzyl group enhances membrane permeability, contributing to cytotoxicity.
EP-40 (1-[2-Hydroxy-3-[4-[(2-Hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one)
  • Substituent : Piperazine-linked 2-hydroxyphenyl group.
  • Activity: Demonstrates antiarrhythmic and antioxidant effects, likely due to α-adrenolytic activity and hydroxyl radical scavenging .
  • Key Insight : The hydroxyphenyl moiety synergizes with the piperazine group to modulate ion channels and redox pathways.
5-(Prop-2-yn-1-yl)pyrrolidin-2-one
  • Substituent : Propargyl group.
  • Reactivity : Undergoes silylcarbocyclization to form Z-pyrrolizine-3,5-dione, highlighting substituent-dependent reactivity .
  • Key Insight : Alkyne groups enable unique cyclization pathways, useful in synthetic chemistry.
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one
  • Substituent : Furyl-oxoethyl group.
  • Source : Isolated from mulberry (Morus spp.) .
  • Key Insight : Natural derivatives often feature heterocyclic substituents, expanding structural diversity.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds through nucleophilic attack of the amine group on the carbonyl carbon of the γ-keto acid, followed by intramolecular cyclization. For instance, heating 2-aminophenol with ethyl levulinate in the presence of hydrochloric acid at 80–100°C facilitates the formation of the pyrrolidinone ring. The hydroxyl group on the phenyl ring often necessitates protection (e.g., as a methoxy group) to prevent undesired side reactions, with subsequent deprotection using boron tribromide or hydrobromic acid.

Optimization and Yields

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (≥100°C) enhance cyclization but risk decomposition.

  • Acid Catalyst : Concentrated HCl or H₂SO₄ improves protonation of the carbonyl group, accelerating nucleophilic attack.

  • Solvent : Polar aprotic solvents like DMF favor intramolecular cyclization over intermolecular dimerization.

Reported yields for analogous compounds range from 60% to 75%, with purity dependent on recrystallization protocols.

Donor-Acceptor Cyclopropane Ring-Opening

Recent advances in strained-ring chemistry have enabled the synthesis of 1,5-disubstituted pyrrolidin-2-ones via nickel-catalyzed ring-opening of donor-acceptor (D-A) cyclopropanes. This method offers modular access to diverse arylpyrrolidinones.

Synthetic Workflow

  • Cyclopropane Synthesis : Dimethyl 2-arylcyclopropane-1,1-dicarboxylates are prepared via [2+1] cycloaddition of aryldiazoacetates with alkenes.

  • Ring-Opening : Treatment with aniline derivatives in the presence of Ni(ClO₄)₂·6H₂O and acetic acid in dichloroethane (DCE) induces regioselective C–C bond cleavage, forming a zwitterionic intermediate.

  • Cyclization : The intermediate undergoes 5-exo-trig cyclization to yield pyrrolidin-2-ones.

Substrate Scope and Limitations

  • Aryl Groups : Electron-donating substituents (e.g., methoxy) on the cyclopropane enhance reaction rates.

  • Catalyst Loading : 20 mol% Ni(ClO₄)₂·6H₂O achieves optimal yields (up to 85%).

  • Steric Hindrance : Bulky substituents at the cyclopropane’s aryl group reduce yields due to hindered cyclization.

Palladium-Catalyzed Hydrogenation and Functionalization

A patent by outlines a multi-step synthesis of 5-vinyl-2-pyrrolidinone, adaptable to introduce aryl groups via cross-coupling reactions.

Key Steps

  • Reductive Amination : 5-Oxo-2-pyrrolidineacetonitrile reacts with dimethylamine under H₂ (2 atm) using Pd/BaSO₄, yielding N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinyl)ethylamine.

  • Cope Elimination : Pyrolysis of the N-oxide derivative at 150°C under reduced pressure generates 5-vinyl-2-pyrrolidinone.

  • Aryl Functionalization : Heck coupling of the vinyl group with 2-iodophenol introduces the hydroxyphenyl moiety, followed by hydroxylation or demethylation as needed.

Challenges and Solutions

  • Regioselectivity : Directed ortho-metalation (DoM) strategies ensure selective coupling at the phenyl ring’s 2-position.

  • Catalyst Poisoning : Phenolic hydroxyl groups can deactivate Pd catalysts; temporary silyl protection (e.g., TBS) mitigates this issue.

Asymmetric Organocatalytic Synthesis

Proline-derived organocatalysts enable enantioselective construction of pyrrolidin-2-ones. For example, reports the use of trans-4-hydroxyprolinamide catalysts for asymmetric Michael additions, which can be extended to arylpyrrolidinones.

Methodology

  • Catalyst Design : Chiral pyrrolidine catalysts with H-bond donors (e.g., –NHTf) facilitate enantioselective cyclization.

  • Substrate Compatibility : α,β-Unsaturated ketones react with 2-hydroxyphenyl Grignard reagents, followed by intramolecular lactamization.

Performance Metrics

  • Enantiomeric Excess (ee) : Up to 99% ee achieved using N-arylprolinamide catalysts.

  • Yield : 65–80% for sterically unhindered substrates.

Post-Modification of Pre-Formed Pyrrolidinones

Functionalization of pre-synthesized pyrrolidin-2-ones offers a flexible route. demonstrates nitration and reduction of 1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one to introduce diverse substituents.

Nitration and Reduction

  • Nitration : Treatment with fuming HNO₃ at 0°C introduces nitro groups at the phenyl ring’s para position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups, enabling further derivatization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Cyclization60–75Straightforward, scalableRequires protection/deprotection
D-A Cyclopropane70–85High regioselectivityLimited to electron-rich aryl groups
Palladium Catalysis50–65Versatile functionalizationMulti-step, costly catalysts
Organocatalysis65–80EnantioselectiveNarrow substrate scope
Post-Modification55–70Flexible late-stage diversificationDependent on pre-synthesized core

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